2,3,3a,4,5,6-Hexahydro-3,8-dimethyl-1H-pyrazino(3,2,1-jk)carbazole hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4,5,6-Hexahydro-3,8-dimethyl-1H-pyrazino(3,2,1-jk)carbazole hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-methyl-1-oxo-1,2,3,4-tetrahydrocarbazole with benzylamine can yield a pyrazinocarbazole derivative . The reaction conditions often include the use of solvents like benzene and catalysts such as tetrabutylammonium bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
2,3,3a,4,5,6-Hexahydro-3,8-dimethyl-1H-pyrazino(3,2,1-jk)carbazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
2,3,3a,4,5,6-Hexahydro-3,8-dimethyl-1H-pyrazino(3,2,1-jk)carbazole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of antidepressants.
Industry: It is used in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 2,3,3a,4,5,6-Hexahydro-3,8-dimethyl-1H-pyrazino(3,2,1-jk)carbazole hydrochloride exerts its effects involves interaction with specific molecular targets. For instance, it can antagonize the depressant effects of reserpine and tetrabenazine, and potentiate the central effects of amphetamine and l-dopa . These interactions suggest that the compound may influence neurotransmitter pathways in the brain .
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole hydrochloride
- 8-Isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole hydrochloride
Uniqueness
What sets 2,3,3a,4,5,6-Hexahydro-3,8-dimethyl-1H-pyrazino(3,2,1-jk)carbazole hydrochloride apart is its specific substitution pattern and the resulting pharmacological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
34273-99-9 |
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Molecular Formula |
C16H21ClN2 |
Molecular Weight |
276.80 g/mol |
IUPAC Name |
4,12-dimethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride |
InChI |
InChI=1S/C16H20N2.ClH/c1-11-6-7-14-13(10-11)12-4-3-5-15-16(12)18(14)9-8-17(15)2;/h6-7,10,15H,3-5,8-9H2,1-2H3;1H |
InChI Key |
DNAJRKDNZREEAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C.Cl |
Origin of Product |
United States |
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